molecular formula C16H13FN2O3 B6498286 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide CAS No. 953177-45-2

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B6498286
CAS No.: 953177-45-2
M. Wt: 300.28 g/mol
InChI Key: VLFCVFFKCLXDAJ-UHFFFAOYSA-N
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Description

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting with the formation of the oxazole ring. One common approach is to react 4-fluorobenzaldehyde with 2-furancarboxamide under acidic conditions to form the oxazole core. Subsequent acylation with an appropriate acyl chloride, such as furan-2-ylmethyl chloride, completes the synthesis.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid.

  • Reduction: : The oxazole ring can be reduced to form a corresponding amine.

  • Substitution: : The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

  • Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

  • Oxidation: : Furan-2-carboxylic acid

  • Reduction: : 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide amine

  • Substitution: : Various substituted phenyl derivatives

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may serve as a lead compound for drug development, particularly in areas such as anti-inflammatory or anticancer research.

  • Industry: : It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The exact mechanism of action of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide depends on its specific biological target. it is likely to involve interactions with specific enzymes or receptors, leading to downstream effects in cellular pathways.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and heterocyclic structures. Similar compounds include:

  • 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide: : Lacks the furan-2-ylmethyl group.

  • N-[(furan-2-yl)methyl]acetamide: : Lacks the oxazole ring.

  • 4-fluorophenyl-1,2-oxazole derivatives: : May have different substituents on the phenyl ring or oxazole ring.

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c17-12-5-3-11(4-6-12)15-8-13(19-22-15)9-16(20)18-10-14-2-1-7-21-14/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFCVFFKCLXDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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